Lactocin 705 -

Lactocin 705

Catalog Number: EVT-245461
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lactocin 705 is a class IIb bacteriocin produced by the lactic acid bacterium Lactobacillus casei CRL 705, which has been reclassified under Lactobacillus curvatus. This compound consists of two peptides, Lactocin 705α and Lactocin 705β, each containing 33 amino acids. The activity of Lactocin 705 relies on the synergistic action of these two peptides, which are synthesized as precursors with signal sequences of the double-glycine type. The bacteriocin exhibits antibacterial properties, particularly against Gram-positive bacteria, making it a subject of interest in food preservation and therapeutic applications .

Source and Classification

Lactocin 705 is derived from Lactobacillus casei CRL 705, which is commonly found in fermented dairy products. As a member of the bacteriocin family, Lactocin 705 is classified under bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Specifically, it falls into the class IIb category, characterized by its two-peptide structure that requires both components for full antimicrobial activity .

Synthesis Analysis

The synthesis of Lactocin 705 involves several key steps:

  1. Gene Identification: The structural genes responsible for the production of Lactocin 705 were amplified from a plasmid approximately 35 kilobases in size and subsequently sequenced.
  2. Peptide Production: The two peptides are synthesized as precursors that undergo post-translational modifications. The synthesis process includes:
    • Purification: The active components are isolated using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography.
    • Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to determine the molecular masses of the peptides, confirming their identities .
Molecular Structure Analysis

The molecular structure of Lactocin 705 consists of two distinct peptides:

  • Lactocin 705α: Molecular mass approximately 3,578.15 Da.
  • Lactocin 705β: Molecular mass approximately 3,308.58 Da.

Both peptides share similarities with leader peptides from other bacteriocins but do not exhibit significant sequence homology with known proteins. Structural analysis using Fourier Transform Infrared Spectroscopy indicates that Lactocin 705β contains about 29% α-helix content, alongside unordered structures and β-turns .

Chemical Reactions Analysis

Lactocin 705 functions through specific interactions with target bacterial membranes:

  • Interaction with Membranes: The mechanism involves the formation of transmembrane oligomers that disrupt membrane integrity. Both Lactocin 705α and Lactocin 705β interact differently with lipid bilayers, leading to membrane permeabilization.
  • Antibacterial Activity: The combined action of both peptides is necessary for effective antibacterial activity against sensitive strains, highlighting their cooperative function .
Mechanism of Action

The mechanism by which Lactocin 705 exerts its antibacterial effects can be summarized as follows:

  1. Membrane Interaction: The peptides penetrate bacterial membranes, leading to structural alterations.
  2. Oligomer Formation: Upon interaction with the membrane, both peptides aggregate to form oligomers that create pores or disrupt membrane integrity.
  3. Cell Death Induction: This disruption ultimately leads to cell lysis and death of susceptible bacteria .
Physical and Chemical Properties Analysis

Lactocin 705 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH levels.
  • Stability: The bacteriocin retains activity over a range of temperatures and pH levels, making it suitable for various applications in food technology.
  • Molecular Weight: The molecular weights of the individual peptides are critical for understanding their behavior in biological systems.

Analytical methods such as circular dichroism spectroscopy provide insights into the secondary structure and stability under different conditions .

Applications

Lactocin 705 has several potential applications:

  • Food Preservation: Its antibacterial properties can be utilized in food products to inhibit spoilage organisms and extend shelf life.
  • Therapeutic Uses: Research into its use as a natural preservative or therapeutic agent against pathogenic bacteria is ongoing.
  • Biotechnology: The potential for engineering Lactocin 705 or its components for enhanced antimicrobial activity presents opportunities in biotechnology and pharmaceuticals .

Properties

Product Name

Lactocin 705

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